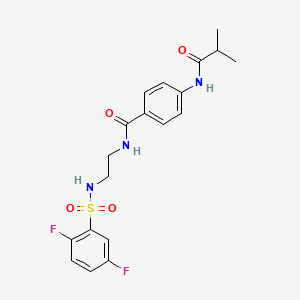

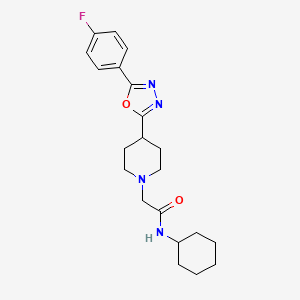

![molecular formula C9H17NO B2516917 8-Methyl-6-oxa-9-azaspiro[4.5]decane CAS No. 1267693-75-3](/img/structure/B2516917.png)

8-Methyl-6-oxa-9-azaspiro[4.5]decane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "8-Methyl-6-oxa-9-azaspiro[4.5]decane" is a member of the azaspirocyclic compounds, which are characterized by the presence of a nitrogen atom within a spirocyclic framework. These compounds are of significant interest due to their potential biological activities and their use as building blocks for the synthesis of various biologically active molecules .

Synthesis Analysis

The synthesis of azaspirocyclic compounds can be complex, involving multiple steps and the use of various starting materials. For instance, the synthesis of related compounds has been achieved using 4-aminophenol and α-glycolic acid or lactic acid as starting materials, with a key step being metal-catalyzed oxidative cyclization . Another synthesis route for a similar compound, 8-oxa-2-azaspiro[4.5]decane, was developed using commercially available reagents, specifically tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, indicating the versatility of synthetic approaches for these types of molecules .

Molecular Structure Analysis

The molecular structure of azaspirocyclic compounds can be quite intricate, with the potential for various stereoisomers. For example, the crystal structures of two enantiomers of a related compound were determined by X-ray diffraction, revealing that both enantiomers crystallize isostructurally and are stabilized by C-H...O hydrogen bonds . This highlights the importance of stereochemistry in the molecular structure of azaspirocyclic compounds and their potential interactions.

Chemical Reactions Analysis

Azaspirocyclic compounds can undergo a range of chemical reactions. For example, a study on the synthesis and rearrangement of 1-substituted azaspiro[4.5]deca-1,6,9-trien-8-ones showed that the reaction direction is influenced by the nature and position of substituents in the aromatic ring, and that certain spiro compounds can undergo dienone-phenol rearrangement during isolation . This indicates that azaspirocyclic compounds can participate in complex chemical transformations, which can be leveraged for the synthesis of diverse molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspirocyclic compounds, such as "this compound," are influenced by their molecular structure. The presence of heteroatoms like oxygen and nitrogen within the spirocyclic framework can affect properties like solubility, boiling point, and reactivity. While specific data on "this compound" is not provided, related compounds have shown moderate to potent activity against various cancer cell lines, suggesting that these compounds can have significant biological properties .

Applications De Recherche Scientifique

Synthetic Approaches and Chemical Structure

The chemical compound 8-Methyl-6-oxa-9-azaspiro[4.5]decane is part of a broader class of compounds known as spiroaminals, which have garnered interest due to their presence in natural or synthetic products with significant biological activities. Researchers have developed various strategies for the synthesis of these compounds, demonstrating the chemical interest in exploiting their unique structural features for potential applications (Sinibaldi & Canet, 2008). Furthermore, the synthesis of new derivatives from commercially available reagents highlights ongoing efforts to expand the utility of these compounds in producing biologically active molecules (Ogurtsov & Rakitin, 2020).

Crystal Structure Analysis

Crystal structure analysis of derivatives provides insights into the molecular configurations and conformations essential for understanding the reactivity and interaction of these compounds. For example, the crystal structure of 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane reveals a chiral molecule with specific conformational characteristics, offering a glimpse into the stereochemical aspects of spiroaminals (Wen, 2002).

Biological Activity and Potential Applications

Spiroaminals, including this compound derivatives, are studied for their potential in biologically active compounds and drug discovery. The exploration of their use as candidate radioligands for sigma-1 receptors, with some showing nanomolar affinity, indicates the potential for developing new diagnostic tools or therapeutic agents (Tian et al., 2020). Additionally, the conversion of related compounds under catalytic hydrogenation conditions into biologically relevant structures underscores the versatility of these spiroaminals in synthetic organic chemistry (Sukhorukov et al., 2008).

Safety and Hazards

The safety information available indicates that 8-Methyl-6-oxa-9-azaspiro[4.5]decane is potentially dangerous. It has been assigned the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed (H302), may cause skin irritation (H315), may cause serious eye damage (H318), and may cause respiratory irritation (H335) .

Propriétés

IUPAC Name |

8-methyl-6-oxa-9-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-8-6-11-9(7-10-8)4-2-3-5-9/h8,10H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJWYVXLSWTVJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2(CCCC2)CN1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

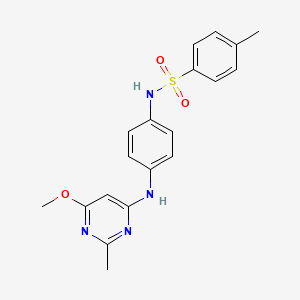

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2516834.png)

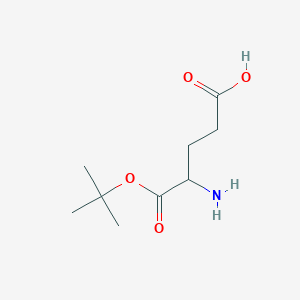

![2-[5-(1-{[(4-Methylphenyl)methoxy]imino}ethyl)thiophen-2-yl]acetonitrile](/img/structure/B2516839.png)

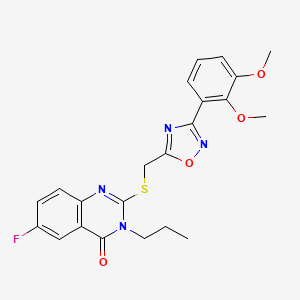

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2516841.png)

![1,7-dimethyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2516843.png)

![2,4-difluoro-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2516845.png)

![1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2516846.png)

![N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide](/img/structure/B2516848.png)